![molecular formula C9H10N4O B1420121 5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1097788-54-9](/img/structure/B1420121.png)
5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide
Overview
Description
Scientific Research Applications
Enzyme Inhibition
The compound’s structure suggests that it could act as an inhibitor for certain enzymes. By binding to the active sites of enzymes, it could regulate biological pathways, which is a key aspect in the treatment of various diseases.
Each of these applications leverages the unique chemical structure of 5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide to explore innovative solutions in scientific research. The compound’s versatility highlights its potential in contributing to advancements across multiple fields of study .
Mechanism of Action
Target of Action
The primary target of 5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is PDGFRA . PDGFRA is a cell surface tyrosine kinase receptor for members of the platelet-derived growth factor family. These growth factors are mitogens for cells of mesenchymal origin .
Mode of Action
The compound interacts with its target, PDGFRA, by binding to key residues such as Lys627 and Asp836 . This interaction inhibits the kinase activity of PDGFRA, thereby disrupting the signaling pathways it mediates .
Biochemical Pathways
The inhibition of PDGFRA disrupts several downstream signaling pathways, including the PI3K/AKT and MAPK pathways. These pathways are involved in cell proliferation, survival, and migration . Therefore, the compound’s action can lead to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
The compound’s molecular weight (1902 g/mol) and structure suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound has demonstrated cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells . It appears to induce apoptosis in these cells, as evidenced by nuclear condensation and fragmentation .
Action Environment
For instance, the compound’s stability could be compromised under acidic conditions, which could reduce its efficacy .
Safety and Hazards
Future Directions
Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . Future research may focus on the development of new drugs based on this scaffold, particularly for the treatment of tuberculosis . Additionally, the cytotoxic activity of imidazopyridine carbohydrazide derivatives is being explored, which could serve as a suitable candidate for further modifications as a lead anticancer structure .
properties
IUPAC Name |
5-methylimidazo[1,2-a]pyridine-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6-3-2-4-8-11-7(5-13(6)8)9(14)12-10/h2-5H,10H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHUOSZIGGMOJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.